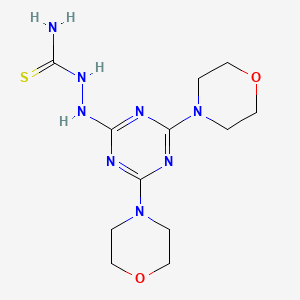![molecular formula C12H11BrN2OS B6089554 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6089554.png)
2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidines and has a molecular formula of C13H11BrN2OS.
作用機序
The mechanism of action of 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol is not fully understood. However, it has been suggested that this compound exerts its effects by targeting various signaling pathways. In cancer research, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In infectious disease research, it has been suggested that this compound inhibits the growth of pathogens by disrupting their membrane integrity.
Biochemical and Physiological Effects:
2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation research, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema. In infectious disease research, it has been shown to have antimicrobial properties against various pathogens.
実験室実験の利点と制限
One of the advantages of using 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol in lab experiments is its potential applications in various fields. It has shown promising results in cancer research, inflammation research, and infectious disease research. Another advantage is its relatively simple synthesis method. However, one of the limitations of using this compound in lab experiments is its limited availability. It is not widely available commercially, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol. One of the directions is to further investigate its mechanism of action. Understanding the molecular targets of this compound can lead to the development of more potent analogs. Another direction is to investigate its potential applications in other fields, such as neurodegenerative diseases and metabolic disorders. Furthermore, the development of more efficient synthesis methods can increase the availability of this compound for research purposes.
合成法
The synthesis of 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol can be achieved by various methods. One of the common methods is the reaction of 3-bromobenzyl chloride with 6-methyl-4-hydroxypyrimidine-2-thiol in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol with a yield of around 70%.
科学的研究の応用
2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and 2-[(3-bromobenzyl)thio]-6-methyl-4-pyrimidinol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, this compound has been shown to have antimicrobial properties against various pathogens.
特性
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-5-11(16)15-12(14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGZDKXYEMCSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromobenzyl)sulfanyl]-6-methylpyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-amino-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6089471.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6089473.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-ethyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6089479.png)
![N~2~-acetyl-N~1~-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}glycinamide](/img/structure/B6089486.png)
![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B6089490.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(3-methylbutyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6089500.png)
![4-(2-chloro-6-fluorobenzoyl)-6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-1,4-diazepan-2-one](/img/structure/B6089502.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6089509.png)
![4-[({1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}amino)methyl]benzenesulfonamide](/img/structure/B6089523.png)
![3-(2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6089527.png)
![N-(4-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6089528.png)
![ethyl 4-[(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]-1H-pyrazole-3-carboxylate](/img/structure/B6089539.png)

![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)